Ethyl 4-({[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-({[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a thienyl group, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions to form the oxadiazole ring.
Thienyl Group Introduction: The thienyl group can be introduced via a halogenation reaction, where a thiophene derivative is reacted with a chlorinating agent.
Piperazine Ring Functionalization: The piperazine ring is then functionalized by reacting it with ethyl chloroformate to introduce the ethyl ester group.
Final Coupling: The final step involves coupling the oxadiazole-thienyl intermediate with the functionalized piperazine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to a more reduced form such as a hydrazide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring and the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazides or reduced oxadiazole derivatives.
Substitution: Various substituted piperazine or ester derivatives.
Scientific Research Applications
Ethyl 4-({[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or photonic properties.
Pharmaceuticals: The compound is a candidate for the development of new therapeutic agents due to its unique structural features.
Mechanism of Action
The mechanism of action of Ethyl 4-({[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, such as kinases or G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-({[5-(5-bromothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate
- Ethyl 4-({[5-(5-methylthien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-({[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate is unique due to the presence of the chlorothienyl group, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
ethyl 4-[2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O4S2/c1-2-23-15(22)20-7-5-19(6-8-20)12(21)9-25-14-18-17-13(24-14)10-3-4-11(16)26-10/h3-4H,2,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMOSEAOGXDKDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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